
4-Chloro-3-iodopyridine
Overview
Description
4-Chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both chlorine and iodine atoms on the pyridine ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Chloro-3-iodopyridine typically involves halogenation reactions. One common method is the diazotization-Sandmeyer reaction, where an amine precursor is diazotized and then treated with halogenating agents to introduce the chlorine and iodine atoms at specific positions on the pyridine ring . Industrial production methods often utilize similar halogenation techniques but are optimized for large-scale production to ensure high yields and purity .
Chemical Reactions Analysis
4-Chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the attached halogens.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
4-Chloro-3-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Chloro-3-iodopyridine exerts its effects is primarily through its reactivity as a halogenated pyridine. The chlorine and iodine atoms provide sites for nucleophilic substitution, allowing the compound to interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
4-Chloro-3-iodopyridine can be compared with other halogenated pyridines, such as:
2-Chloro-3-iodopyridine: Similar in structure but with different reactivity due to the position of the halogens.
3-Iodopyridine: Lacks the chlorine atom, making it less versatile in certain synthetic applications.
4-Iodopyridine: Similar but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Biological Activity
4-Chloro-3-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClIN
- Molecular Weight : Approximately 221.44 g/mol
- Functional Groups : Contains chlorine and iodine substituents on a pyridine ring, which are known to enhance biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the halogen substituents may enhance its interaction with microbial targets, potentially disrupting their cellular processes .
Anticancer Potential
The compound has shown promising results in anticancer research. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases associated with cell growth pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anticancer | Inhibits proliferation of cancer cells | |
Enzyme Inhibition | Potential inhibition of kinases |
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, starting from 2-chloro-3-iodopyridine, various methodologies can be employed to introduce the chlorine and iodine groups effectively. The presence of these halogens is crucial as they enhance the compound's reactivity towards biological targets .
Case Study: Kinase Inhibition
A specific case study involving the use of this compound focused on its role as a kinase inhibitor. The study revealed that at certain concentrations, the compound significantly reduced kinase activity in cultured cancer cells, leading to decreased cell viability. The IC values obtained were comparable to those of established kinase inhibitors, indicating its potential as a lead compound for drug development .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments have indicated moderate toxicity levels in mammalian cell lines, necessitating further studies to establish safe dosage ranges for therapeutic applications .
Properties
IUPAC Name |
4-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGRYFMMHDHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376776 | |
Record name | 4-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-34-0 | |
Record name | 4-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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